Cyclohexanemethylamine

Description

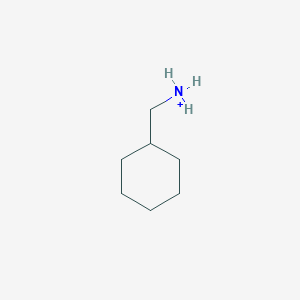

Structure

3D Structure

Properties

IUPAC Name |

cyclohexylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c8-6-7-4-2-1-3-5-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKNGPAMCBSNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185958 | |

| Record name | Cyclohexanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3218-02-8 | |

| Record name | Cyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3218-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization Strategies of Cyclohexanemethylamine

Established and Emerging Synthetic Pathways for Cyclohexanemethylamine

The production of this compound can be achieved through several synthetic methodologies, each with distinct advantages and applications. These range from traditional catalytic hydrogenations to more modern, sustainable approaches.

Catalytic Hydrogenation Routes for Amide Precursors

A significant route for the synthesis of this compound involves the catalytic hydrogenation of cyclohexanecarboxamide. This process typically employs robust catalysts under specific temperature and pressure conditions to achieve high yields and selectivity.

One notable method involves the use of a rhodium-molybdenum oxide catalyst supported on silica (B1680970) (Rh-MoOx/SiO2), often in conjunction with cerium oxide (CeO2) as a promoter. researchgate.net The hydrogenation of this compound (CyCONH2) to aminomethylcyclohexane (this compound) is significantly influenced by reaction temperature. researchgate.net Research has shown that the combination of a rhodium-molybdenum catalyst with a 1:1 molar ratio exhibits high activity. researchgate.net The reaction is typically carried out in a solvent such as 1,2-dimethoxyethane (B42094) under a hydrogen pressure of 8 MPa. researchgate.net

| Catalyst System | Temperature (K) | Conversion (%) | Selectivity to this compound (%) |

| Rh-MoOx/SiO2 + CeO2 | 393 | ~80 | ~90 |

| Rh-MoOx/SiO2 + CeO2 | 413 | >95 | ~85 |

| Rh-MoOx/SiO2 + CeO2 | 433 | >95 | ~75 |

This table illustrates the effect of temperature on the catalytic hydrogenation of cyclohexanecarboxamide. Data sourced from research on Rh-MoOx/SiO2 catalysts. researchgate.net

Another established, though less direct, method involves the catalytic reduction of benzonitrile (B105546). google.com This process first reduces benzonitrile to benzylamine (B48309) using a finely divided nickel catalyst. The resulting benzylamine is then further reduced to this compound in the presence of a nickel catalyst promoted with barium hydroxide (B78521) and an alkali metal hydroxide. google.com This two-step hydrogenation process highlights the versatility of catalytic reduction in obtaining saturated cyclic amines.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This reaction involves the conversion of a carbonyl compound, such as an aldehyde or ketone, into an amine. youtube.comyoutube.com The process occurs in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction to an amine. libretexts.org

In the context of this compound synthesis, the precursor would be cyclohexanecarboxaldehyde. The reaction would proceed via the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of this compound, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. youtube.com The subsequent reduction of this imine yields the final product, this compound. youtube.com

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is often favored as it is a milder reducing agent and selectively reduces the iminium ion in the presence of the starting aldehyde, preventing side reactions. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions (pH 4-5), which are optimal for imine formation. youtube.com

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable chemical processes. nih.govnih.gov These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances. nih.gov

For the synthesis of amines like this compound, green approaches can be applied in several ways:

Use of Greener Solvents: Replacing traditional organic solvents with more benign alternatives like water or supercritical fluids (e.g., CO2) can significantly reduce the environmental impact of the synthesis. researchgate.net

Renewable Reagents: The use of plant extracts as reducing and capping agents for the synthesis of metallic nanocatalysts is a growing area of green chemistry. researchgate.net Extracts from plants like Lippia graveolens (Mexican oregano) have been successfully used to synthesize palladium and copper catalysts. nih.gov These green-synthesized catalysts can then be used in hydrogenation reactions, offering a more sustainable alternative to conventionally prepared catalysts. nih.gov

Catalyst Recycling: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is a key principle of green chemistry. nih.gov Magnetic nanocatalysts, for example, can be recovered using an external magnet. nih.gov

While specific green synthesis routes for this compound are not extensively documented, the principles of green chemistry provide a clear framework for developing more sustainable manufacturing processes for this important amine.

Synthesis and Characterization of this compound Derivatives

This compound serves as a versatile building block for the synthesis of various derivatives with applications in coordination chemistry and medicinal chemistry.

Development of Schiff Base Ligands and Metal Complexes

Schiff bases are compounds containing an imine or azomethine group (-C=N-) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. scirp.org They are of significant interest due to their ability to form stable complexes with a wide range of metal ions. nih.govnih.gov

This compound is utilized in the synthesis of Schiff base ligands. For instance, it reacts with aldehydes such as 4-methyl-2,6-diformylphenol to form multidentate ligands like 4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol. sigmaaldrich.com These ligands can then coordinate with metal ions, such as zinc(II), to form polynuclear metal complexes. sigmaaldrich.com

The general synthesis of a Schiff base from this compound involves the reaction with an appropriate aldehyde, often in an alcoholic solvent like ethanol, and may be catalyzed by a few drops of acid. scirp.org

The characterization of these Schiff base ligands and their metal complexes is typically carried out using a variety of spectroscopic and analytical techniques:

FTIR Spectroscopy: To confirm the formation of the imine bond (C=N stretching vibration) and to study the coordination of the ligand to the metal ion. researchgate.net

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the organic ligand. researchgate.net

UV-Vis Spectroscopy: To study the electronic transitions within the ligand and the metal complex. nih.gov

Elemental Analysis: To determine the elemental composition of the synthesized compounds. scirp.org

Molar Conductivity Measurements: To determine the electrolytic nature of the metal complexes. researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic properties of the metal complexes. researchgate.net

| Technique | Information Obtained |

| FTIR | Confirmation of imine bond, coordination sites |

| NMR | Structural elucidation of the ligand |

| UV-Vis | Electronic transitions, geometry of complexes |

| Elemental Analysis | Elemental composition |

| Molar Conductivity | Electrolytic nature |

| Magnetic Susceptibility | Magnetic properties of the metal center |

This table summarizes the common characterization techniques used for Schiff base ligands and their metal complexes.

Preparation of Substituted Semicarbazides and Carbamoylcarbazides

This compound is also a precursor for the synthesis of substituted semicarbazides and carbamoylcarbazides. sigmaaldrich.com These compounds are of interest in medicinal chemistry due to their potential biological activities.

1-acyl-4-cycloalkyl/arylsemicarbazides can be synthesized from non-steroidal anti-inflammatory drugs (NSAIDs) using this compound. sigmaaldrich.com The synthesis generally involves the reaction of an acyl azide (B81097) or a similar activated carboxylic acid derivative with this compound to form an amide, which is then further reacted to build the semicarbazide (B1199961) or carbamoylcarbazide structure.

A general one-pot, two-step approach for the synthesis of 4-substituted semicarbazides involves the formation of a carbamate (B1207046) from an amine and a carbonate, followed by the reaction of the carbamate with hydrazine. This method has been shown to be effective for a diverse range of amines, including alkyl and aryl amines.

This compound, a versatile primary amine, serves as a crucial building block in the synthesis of a wide array of complex molecules and functional materials. Its unique structure, combining a flexible aminomethyl group with a rigid cyclohexane (B81311) ring, allows for its incorporation into diverse molecular architectures, from pharmacologically active compounds to high-performance polymers and molecular conductors. This article explores advanced synthetic methodologies and derivatization strategies that leverage the distinct chemical properties of this compound.

3 Synthesis of Novel Urazole (B1197782) Compounds

Urazoles, chemically known as 1,2,4-triazolidine-3,5-diones, are heterocyclic compounds that serve as important precursors for N-substituted triazolinediones, which are highly reactive dienophiles used in various cycloaddition reactions. The synthesis of urazoles can be achieved through the reaction of an amine with a suitable precursor like hydrazodicarbonamide.

A synthetic route for producing 4-substituted urazoles involves the reaction of a primary amine with hydrazodicarbonamide in a high-boiling point solvent such as N-methylpyrrolidone. For instance, the synthesis of 4-cyclohexyl-1,2,4-triazolidine-3,5-dione (B8750252) is accomplished by heating cyclohexylamine (B46788) and hydrazodicarbonamide at elevated temperatures ranging from 160°C to 200°C. prepchem.com This method can be adapted for this compound, where its primary amine group would react in a similar fashion to yield 4-(cyclohexylmethyl)-1,2,4-triazolidine-3,5-dione. The reaction proceeds via nucleophilic attack of the amine onto the carbonyl groups of the hydrazodicarbonamide, followed by cyclization and dehydration to form the stable five-membered urazole ring. The resulting product incorporates the cyclohexylmethyl group at the N4 position of the triazolidine (B1262331) ring system.

Alternative, multi-step procedures for urazole synthesis often start from anilines or other primary amines, which are first converted to carbamate derivatives and then reacted with ethyl carbazate (B1233558) before cyclization. researchgate.netnih.gov These methods offer versatility and can be applied to generate a library of urazole compounds with diverse functionalities.

4 Generation of Xuetongsu Derivatives and Related Bioactive Molecules

Xuetongsu (XTS), also known as Schisanlactone E, is a triterpenoid (B12794562) natural product isolated from Kadsura heteroclita that exhibits several biological activities, including anti-inflammatory and anti-cancer effects. prepchem.com However, its clinical application is limited by poor water solubility and low bioavailability. To address these limitations, researchers have focused on creating derivatives by chemically modifying the XTS scaffold.

One successful strategy involves the use of this compound to introduce a cyclohexylmethylamino group into the XTS structure. In a specific study, a series of novel XTS derivatives were synthesized by introducing an amide bond. prepchem.comscispace.com The synthesis of target compound A-20 was achieved through an amination reaction with this compound, resulting in a 7.9% yield. prepchem.com This chemical modification was designed to improve the anti-tumor bioactivities of the parent compound.

The anti-proliferative activities of these new derivatives were tested against several human tumor cell lines. The results indicated that many of the derivatives had significantly increased anti-tumor effects compared to the parent XTS. prepchem.comscispace.com This demonstrates that the functionalization with the this compound moiety is a viable strategy for enhancing the pharmacological profile of natural products.

Table 1: Research Findings on Xuetongsu (XTS) Derivative A-20

| Attribute | Details | Reference |

|---|---|---|

| Parent Compound | Xuetongsu (XTS, Schisanlactone E) | prepchem.com |

| Modifying Reagent | This compound | prepchem.com |

| Reaction Type | Amination | prepchem.com |

| Resulting Derivative | Compound A-20 | prepchem.com |

| Yield | 7.9% | prepchem.com |

| Stated Objective | To improve anti-tumor bioactivities of XTS. | prepchem.comscispace.com |

| Outcome | Most derivatives showed greatly increased anti-tumor activities compared to the parent XTS. | prepchem.comscispace.com |

5 Functionalization for Phenalenyl-Based Molecular Conductors and Radical Systems

The primary amine of this compound makes it a suitable candidate for the functionalization of phenalenyl systems. A plausible synthetic route involves the reaction of this compound with a phenalenyl precursor containing an appropriate leaving group, or through reductive amination with a phenalenone derivative. This would covalently link the cyclohexylmethyl group to the phenalenyl core, introducing a bulky, aliphatic, and flexible substituent.

The incorporation of such a group is expected to influence the material's properties significantly. For example, in related spirobiphenalenyl radicals, the size of cycloalkyl substituents (e.g., cycloheptyl) has been shown to dictate the packing structure in the solid state, leading to different magnetic and conductive behaviors. researchgate.net A cycloheptyl-substituted radical was found to be monomeric and packed in a one-dimensional π-chain, resulting in metallic behavior with a conductivity of 1.5x10⁻³ S/cm. researchgate.net By introducing the this compound moiety, it may be possible to engineer new phenalenyl-based systems with tailored solid-state structures and predictable electronic properties for applications in molecular electronics and spintronics.

6 Incorporation into Polymeric Structures via Functionalization

The amine group of this compound provides a reactive handle for its incorporation into various polymer backbones, allowing for the synthesis of functional materials with tailored properties. This can be achieved either by using a difunctional derivative of this compound as a monomer in a polymerization reaction or by using this compound itself as a functionalizing agent or chain terminator. google.comrsc.orgnih.gov

A significant application is in the synthesis of high-performance polyamides. Linear, highly polymeric polyamides can be formed by the condensation of a diamine with a dicarboxylic acid. google.com For example, high-melting-point polyamides are produced from the condensation of 1,4-cyclohexanebis(methylamine) with aliphatic dicarboxylic acids like adipic acid or sebacic acid. google.com The resulting polyamide from the trans isomer of the diamine and adipic acid exhibits a crystalline melting point of 335-340°C and a high tensile modulus, making it suitable for manufacturing fibers, films, and molded objects. google.com While 1,4-cyclohexanebis(methylamine) is the primary monomer, monofunctional this compound can be used in such polymerization reactions to control the molecular weight by terminating the growing polymer chains.

Similarly, this compound can be incorporated into polyurethanes. Polyurethanes are typically synthesized via the polyaddition reaction between a diisocyanate and a diol. youtube.com The primary amine of this compound can react readily with isocyanate groups. When added to a polyurethane synthesis mixture, it acts as a chain stopper, reacting with the isocyanate-terminated prepolymer to prevent further chain extension. This allows for precise control over the polymer's molecular weight and properties. The resulting polyurethanes can be used as coatings, elastomers, fibers, and foams. youtube.com

Table 2: this compound in Polymer Synthesis

| Polymer Type | Role of this compound (or its difunctional analog) | Resulting Polymer Properties | Reference |

|---|---|---|---|

| Polyamide | As a monomer (using 1,4-cyclohexanebis(methylamine)) or a chain terminator. | High melting point (up to 340°C), high tensile modulus, suitable for fibers and films. | google.com |

| Polyurethane | As a chain terminator to control molecular weight. | Flexible, lower melting point than polyamides, resistance to oxidation, used for foams, elastomers, and coatings. | youtube.com |

Advanced Applications and Mechanistic Investigations in Research Fields

Medicinal Chemistry and Pharmacological Investigations

The cyclohexanemethylamine moiety serves as a crucial building block in the synthesis of a diverse array of compounds with significant pharmacological potential. Researchers have extensively modified this core structure to explore its interaction with various biological targets, leading to the discovery of compounds with promising activities.

Exploration of Diverse Pharmacological Activities

The inherent structural features of this compound, including its lipophilicity and the presence of a reactive amino group, make it an attractive scaffold for medicinal chemists. By incorporating this moiety into larger molecules, scientists have been able to modulate pharmacokinetic and pharmacodynamic properties, resulting in a broad spectrum of biological effects.

Derivatives of this compound have been investigated for their potential to modulate the central nervous system. For instance, 2-(p-hydroxyphenyl)cyclohexylamides have been synthesized and studied for their analgesic and antidepressant properties. These findings suggest that the cyclohexyl moiety can be a key component in the development of new therapeutics for neurological and psychiatric disorders.

In the realm of cardiovascular research, this compound derivatives have shown potential as modulators of cardiovascular function. Specifically, N-{[1-(2-Phenylethyl) pyrrolidin-2-yl] methyl} cyclohexane-carboxamides have been identified as potential 5-HT1A receptor agonists. This agonistic activity is associated with the potential to decrease blood pressure and heart rate, indicating a possible therapeutic application in managing hypertension and other cardiovascular conditions.

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, including that of this compound. A notable example is a series of imamine-1,3,5-triazine derivatives incorporating a cyclohexyl group. One such derivative, 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine, has demonstrated significant anti-proliferative activity against MDA-MB-231 breast cancer cells. This compound exhibited a half-maximal inhibitory concentration (IC50) of 8.18 μM, highlighting the potential of this compound-containing compounds in cancer therapy.

| Compound Name | Cancer Cell Line | IC50 (μM) |

| 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | MDA-MB-231 | 8.18 |

A significant body of research has focused on the antimicrobial and antifungal properties of this compound derivatives. These compounds have shown efficacy against a range of pathogens, often demonstrating potent activity.

Functionally substituted cyclohexane (B81311) derivatives have been explored as potential antimicrobial agents due to increasing antimicrobial resistance. For example, a cyclohexane tosyloxyimine derivative has shown better antimicrobial properties against Gram-negative bacteria compared to Gram-positive bacteria and fungi. At a concentration of 0.3%, this derivative exhibited remarkable activity against Escherichia coli, Acinetobacter baumannii, Bacillus subtilis, and Candida pseudotropicalis.

| Cyclohexane Derivative | Concentration | Activity |

| Tosyloxyimine Derivative | 0.3% | Remarkable antimicrobial activity against E. coli, A. baumannii, B. subtilis, and C. pseudotropicalis |

Recent studies have highlighted the neuroprotective potential of this compound derivatives, particularly in the context of neurodegenerative diseases such as Alzheimer's. A series of N-Cyclohexylimidazo[1,2-a]pyridine derivatives were designed and synthesized as multi-target-directed ligands. These compounds exhibited moderate to potent inhibitory activity against BACE1, an enzyme associated with the progression of Alzheimer's disease. Furthermore, they displayed butyrylcholinesterase (BuChE) inhibitory and antioxidant activities. The antioxidant properties are crucial for neuroprotection as they can mitigate oxidative stress, a key factor in neuronal cell death. The multifaceted activity of these compounds suggests that the cyclohexyl moiety is a valuable component in the design of novel therapeutics for neurodegenerative disorders.

Catalysis Research and Mechanistic Studies

In the field of chemical synthesis, this compound is relevant both as a product of catalytic reactions and as a representative substrate for the development of new catalytic methodologies.

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis, enabling highly selective and efficient molecular transformations. nih.gov The effectiveness of a homogeneous catalyst is often determined by the ligands bound to the metal center, which can be tailored to control reactivity and selectivity. nih.gov While amines can function as ligands or substrates in homogeneous catalytic reactions, specific examples detailing the use of this compound in major, well-documented homogeneous catalytic systems are not widespread in the scientific literature.

Heterogeneous catalysis, in which the catalyst is in a different phase from the reactants, is fundamental to many industrial chemical processes. youtube.comyoutube.com A key application of heterogeneous catalysis in relation to this compound is in its synthesis. The selective hydrogenation of nitriles to primary amines is a vital organic transformation, and this compound can be produced via the hydrogenation of cyclohexanecarbonitrile. This reaction is typically carried out using a solid heterogeneous catalyst, such as palladium on a carbon support (Pd/C), under hydrogen pressure. researchgate.net The efficiency and selectivity of such reactions can be influenced by the choice of catalyst, solvent, and reaction conditions. researchgate.net

Modern catalysis research focuses on developing more sustainable and efficient catalysts by using earth-abundant metals and creating advanced bimetallic systems.

Manganese-Pincer Complexes: There is growing interest in catalysts based on earth-abundant metals like manganese to replace precious metals. acs.orgacs.org Manganese pincer complexes have emerged as highly effective catalysts for a variety of organic transformations, including the N-alkylation of amines with alcohols. colab.wsnih.gov This reaction often proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, an atom-economic process where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amine to form an imine, followed by hydrogenation of the imine to the final alkylated amine. rsc.org A range of challenging aliphatic amines can be successfully alkylated using these manganese pincer systems under relatively mild conditions, showcasing a powerful method for C-N bond formation applicable to substrates like this compound. acs.orgnih.gov

Table 2: Examples of Amine Alkylation using Advanced Catalysts

| Catalyst System | Reactants | Product Type | Key Features |

| PN³-Manganese Pincer | Anilines/Aliphatic Amines + Alcohols | N-Alkylated Amines | High activity at low catalyst loadings under mild conditions. acs.orgnih.gov |

| Fe-Pd Bimetallic | Amines + Alcohols | N-Alkylated Amines | Heterogeneous, reusable catalyst; no external base required. rsc.org |

Bimetallic Catalyst Systems: Bimetallic catalysts, which contain two different metals, are being developed to achieve synergistic effects that enhance catalytic performance beyond that of single-metal catalysts. rsc.org For instance, bimetallic Ru-Sn and Rh-Ni catalysts have shown high activity for hydrogenation reactions. acs.orgnih.gov In the area of amine functionalization, a novel heterogeneous catalyst composed of iron and palladium nanoparticles (Fe-Pd/NC) has been developed for the N-alkylation of amines with alcohols. rsc.org This bimetallic system demonstrates superior performance compared to its monometallic counterparts, an effect attributed to synergistic interactions between the two metals. rsc.org While research on Ru/Mo and Rh/Mo systems for these specific transformations is an ongoing field, the development of various bimetallic catalysts for hydrogenation and amine functionalization highlights a key direction in creating more efficient and robust catalytic processes. rsc.orgacs.org

Polymer Science and Advanced Materials Research

In polymer chemistry, controlling the molecular weight and the nature of the end groups is essential for tailoring the final properties of the material. This compound, as a monofunctional primary amine, can play a critical role as a chain-terminating or end-capping agent in step-growth polymerizations. wikipedia.orgnih.gov

In the synthesis of polyamides, which typically involves the reaction of a diamine with a diacid (or diacyl chloride), the growing polymer chain possesses reactive functional groups at both ends. chemguide.co.uklibretexts.org The introduction of a monofunctional reagent like this compound into the polymerization mixture leads to chain termination. wikipedia.org Once a growing polymer chain reacts with this compound, the chain end is "capped" with a non-reactive cyclohexylmethyl group. This prevents further propagation at that end, effectively controlling the polymer's final molecular weight. This method allows for the precise tuning of polymer properties such as viscosity and mechanical strength, which are highly dependent on chain length.

The incorporation of specific structural units into a polymer backbone is a key strategy for developing advanced materials with tailored properties. The rigid and bulky aliphatic structure of the cyclohexane ring, when introduced into a polymer, can significantly enhance its thermal and mechanical characteristics.

While direct polymerization of this compound into a homopolymer is not standard, its use as a comonomer or the use of structurally similar monomers provides insight into its potential impact. For example, semi-aromatic polyamides synthesized using 1,4-cyclohexanediamine, a monomer containing a cyclohexane ring, exhibit excellent thermal properties. libretexts.org These polymers show high glass transition temperatures (Tg) and thermal stability, making them suitable for high-performance applications. libretexts.org The inclusion of the cyclohexane unit restricts chain mobility and increases the energy required for thermal degradation. libretexts.org Based on these findings, incorporating a this compound-derived moiety would be expected to impart similar benefits, leading to polymers with enhanced heat resistance and rigidity.

| Polymer | Monomer Conformation | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td) |

|---|---|---|---|

| BH-trans-BFCD | trans | 265 °C | 450 °C |

| BH-cis-BFCD | cis | 224 °C | 445 °C |

Hybrid organic-inorganic perovskites have emerged as revolutionary materials for optoelectronic applications like solar cells and LEDs. youtube.com The properties of these materials can be tuned by altering their composition, particularly the organic cation component. youtube.comnih.gov While small cations like methylammonium (B1206745) are common, research is expanding to include a wider variety of organic molecules to enhance stability and performance. researchgate.netblogspot.com

Self-assembled monolayers (SAMs) are highly organized molecular layers that form spontaneously on a substrate, providing a powerful platform for controlling surface properties at the molecular level. The investigation of surface chemistry often involves modifying these surfaces by attaching specific functional molecules.

While this compound itself does not possess the typical anchor groups (like a thiol or silane) to form a robust SAM on common substrates like gold or silicon, its primary amine group makes it an excellent tool for the chemical functionalization of pre-existing surfaces. nih.gov For example, a surface or a SAM can be prepared with terminal groups that are reactive toward amines, such as N-hydroxysuccinimide (NHS) esters or aldehydes. This compound can then be covalently bonded to this activated surface through a nucleophilic substitution or reductive amination reaction. This process grafts the cyclohexylmethyl group onto the surface, fundamentally altering its properties. The introduction of this bulky, non-polar aliphatic group can significantly increase the surface's hydrophobicity and change its adhesive or frictional characteristics. This approach allows for the precise engineering of surface chemistry for applications ranging from biocompatible coatings to microelectronics.

Design and Characterization of Molecular Conductors and Spintronic Materials

The field of molecular materials science is increasingly focused on creating hybrid compounds that integrate organic and inorganic components to achieve novel functionalities. One strategy involves combining organic radicals, which can form conductive networks, with functional molecular anions or metal complexes to introduce additional properties like magnetism or chirality. rsc.org This approach has led to the development of materials such as ferromagnetic metals and magnetic superconductors. rsc.org

While this compound is not a primary component of the conductive backbone in these materials, its role as a versatile amine makes it a valuable precursor for synthesizing complex ligands used in this area of research. Amines are fundamental to forming coordination complexes and metal-organic frameworks (MOFs), which are classes of materials investigated for their potential in spintronics and as molecular conductors.

Research into zinc(II) complexes with related azomethine ligands has highlighted their potential due to high thermal stability, solubility, and valuable photo- and electroluminescent properties. nih.gov These characteristics are essential for applications like emitting layers in Organic Light-Emitting Diode (OLED) devices. nih.gov The synthesis of new complexes using ligands derived from this compound allows researchers to systematically study how structural modifications influence these key physical properties, contributing to the rational design of next-generation molecular materials.

Table 1: Research Application in Molecular Material Precursors

| Precursor Compound | Application | Resulting Complex/Ligand | Investigated Properties |

|---|---|---|---|

| This compound | Synthesis of Schiff base ligand | 4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol | Formation of hexanuclear zinc(II) complexes sigmaaldrich.com |

Studies on Polymer Chain Structure and Reaction Kinetics

The kinetics of polymerization are fundamental to controlling the properties of the final polymer, including molecular weight, chain length distribution, and composition. mdpi.com The choice of initiator, a compound that starts the polymerization, is a critical factor that depends on its solubility and decomposition temperature. sigmaaldrich.com Amine compounds can play a role in certain polymerization systems, particularly as components of redox initiators, which allow polymerization to occur at lower temperatures. alfachemic.com

While direct studies detailing the polymerization kinetics of this compound as a monomer are not prevalent, its structural characteristics are relevant to polymer science. The bulky and non-planar cyclohexane group can be expected to influence polymer microstructure when incorporated. In the polymerization of olefins like vinylcyclohexane, the steric hindrance from the cyclic group significantly impacts the properties of the resulting polymer, such as producing amorphous materials with high light transmittance. researchgate.net

Furthermore, amines are used as functional initiators to create polymers with specific end-groups (telechelic polymers). rsc.org Protected amine-functional initiators are investigated for their ability to introduce amine moieties into polymer chains, which are valuable for subsequent conjugation or for altering the polymer's physical properties. rsc.org Although specific kinetic data for this compound as an initiator is scarce, research on amine bis(phenolate) ligands for zirconium and titanium complexes in the polymerization of branched α-olefins demonstrates the critical role of the ligand structure in determining catalytic activity and the molecular weight of the resulting polymer. researchgate.net The study of how different amine structures influence these catalytic systems provides insight into reaction kinetics and mechanisms. nsf.govdntb.gov.ua

Table 2: Factors in Polymerization Studies

| Factor | Influence on Polymerization | Relevance of Amine Structure |

|---|---|---|

| Initiator | Controls the start of the reaction; affects polymer properties. alfachemic.com | Amine-containing redox initiators can lower activation energy. alfachemic.com Protected amine-functional initiators produce telechelic polymers. rsc.org |

| Monomer Structure | Steric hindrance affects polymer microstructure and properties. | Bulky groups like cyclohexane can lead to amorphous polymers with unique optical properties. researchgate.net |

| Catalyst Ligand | Determines catalytic activity, polymerization rate, and polymer molecular weight. | The amine structure within catalyst ligands (e.g., amine bis(phenolates)) is crucial for performance. researchgate.net |

Applications in Agrochemical and Specialty Chemical Synthesis

This compound is a key intermediate and building block in the synthesis of a variety of specialty chemicals. sigmaaldrich.com Its primary amine functionality allows it to readily participate in reactions to form more complex molecules with specific, targeted functions.

One notable application is in the synthesis of 1-acyl-4-cycloalkyl/arylsemicarbazides and 1-acyl-5-benzyloxy/hydroxyl carbamoylcarbazides. sigmaaldrich.com These compounds have been synthesized from nonsteroidal anti-inflammatory drugs (NSAIDs) and investigated for their potential as antioxidants and anticancer agents. sigmaaldrich.com The incorporation of the cyclohexanemethyl group via this compound is a key step in creating the diverse chemical library needed for such structure-activity relationship studies.

Another significant use is in the creation of complex metal-chelating agents. As previously mentioned, this compound is a precursor to the Schiff base ligand 4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol, which forms stable complexes with metal ions like zinc(II). sigmaaldrich.com Such specialty chemicals are of interest for their unique structural and fluorescent properties.

In the broader chemical industry, related compounds like cyclohexanedimethanamine are produced through processes such as the reductive amination of cyclohexanedimethanol. google.com These processes often utilize catalysts containing metals like nickel, cobalt, and copper to facilitate the reaction between an alcohol and an amino compound under pressure. google.com The synthesis of this compound itself can be achieved through the catalytic reduction of benzonitrile (B105546) or the reduction of benzyl (B1604629) amine. google.com These synthetic routes underscore its role as a readily accessible building block for more complex chemical targets.

Table 3: Synthesis Applications of this compound

| Application Area | Synthetic Route/Use | Target Compound Class |

|---|---|---|

| Pharmaceutical Research | Reaction with NSAID derivatives | 1-acyl-4-cycloalkyl/arylsemicarbazides sigmaaldrich.com |

| Specialty Ligands | Reaction with 4-methyl-2,6-diformylphenol | Schiff base ligands sigmaaldrich.com |

| Chemical Intermediate | Catalytic reduction of benzonitrile google.com | this compound |

Advanced Structural Analysis and Computational Approaches

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit different resonance frequencies when placed in a magnetic field, depending on their local electronic environment.

¹H NMR Spectroscopy: In the proton NMR spectrum of cyclohexanemethylamine, the signals corresponding to the protons on the cyclohexane (B81311) ring typically appear as a complex multiplet in the upfield region, a result of the various axial and equatorial protons and their spin-spin coupling. The protons of the aminomethyl group (-CH₂NH₂) would present distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom. Data for this compound has been recorded on instruments such as a Varian A-60. rsc.orgnih.gov For the closely related cyclohexylamine (B46788), ¹H NMR spectra have been reported with chemical shifts (in CDCl₃) around 2.6 ppm for the proton attached to the nitrogen-bearing carbon and in the range of 1.0-1.8 ppm for the remaining cyclohexane protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbon of the aminomethyl group and the carbons of the cyclohexane ring. The symmetry of the cyclohexane ring, on a time-averaged basis, influences the number of distinct carbon signals observed. nih.gov Publicly available data indicates that the ¹³C NMR spectrum of this compound has been acquired. nih.gov In a related compound, N-methylethanamine, the asymmetry of the molecule results in three distinct carbon signals. youtube.com

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (on C-N) | ~2.6 | Multiplet |

| ¹H (ring) | 1.0 - 1.8 | Multiplet |

| ¹³C (C-N) | Data not available | - |

| ¹³C (ring) | Data not available | - |

| Note: This table is illustrative and based on data for a similar compound, cyclohexylamine. Specific experimental values for this compound may vary. |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.

The IR spectrum of this compound exhibits characteristic absorption bands. nih.gov The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. nist.gov C-H stretching vibrations of the cyclohexane and methylene (B1212753) groups are observed just below 3000 cm⁻¹. lookchem.com The C-N stretching vibration usually appears in the 1000-1250 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. lookchem.comhmdb.ca Computational methods, such as those based on Lie algebraic approaches, can be employed for a more detailed vibrational analysis of cyclohexane and its derivatives, providing insights into their complex vibrational dynamics. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretching | 3300-3500 (two bands) |

| C-H (sp³ hybridized) | Stretching | 2850-3000 |

| N-H | Bending | 1590-1650 |

| C-N | Stretching | 1000-1250 |

| Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. jsac.or.jpresearchgate.net While this compound itself is not a radical, ESR spectroscopy can be used to study radical species derived from it, for example, through hydrogen abstraction. The study of cyclohexylmethyl radicals by ESR has shown that different conformations (axial and equatorial) of the radical can be distinguished. This technique can provide valuable information on the structure and dynamics of these reactive intermediates.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (113.20 g/mol ). nih.govnih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amines include the loss of a hydrogen atom to form an [M-1]⁺ ion, and cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which is often a dominant fragmentation pathway. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the ions, which can be used to determine the elemental composition of the molecule and its fragments with high accuracy.

| m/z | Possible Fragment Ion |

| 113 | [C₇H₁₅N]⁺ (Molecular Ion) |

| 112 | [C₇H₁₄N]⁺ |

| 98 | [C₆H₁₂N]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 56 | [C₄H₈]⁺ |

| 30 | [CH₄N]⁺ |

| Note: The relative intensities of these fragments can provide further structural clues. |

UV-Visible Spectroscopy for Electronic Transitions

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined.

While no single-crystal X-ray structure of this compound itself has been found in the reviewed literature, the technique has been applied to determine the structures of various derivatives and related compounds. Such studies would be invaluable for understanding the solid-state conformation of this compound, including the preferred orientation of the aminomethyl group relative to the cyclohexane ring and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The hydrochloride salt of this compound is also a known compound, and its crystal structure could provide insights into the protonated form of the molecule. lookchem.com

Electrochemical Characterization Techniques

Electrochemical techniques are pivotal in understanding the redox properties of molecules like this compound. By studying its behavior at an electrode surface, insights into electron transfer processes can be gained.

Cyclic voltammetry (CV) is an electroanalytical method used to investigate the oxidation and reduction processes of a substance. biologyinsights.com The technique involves applying a linearly varying potential to a working electrode and measuring the resulting current. gamry.comossila.com This potential scan is then reversed, and the current is again measured, producing a characteristic "duck-shaped" plot for a reversible redox couple. ossila.com The resulting voltammogram provides information on the thermodynamics of redox events, the energy levels of the analyte, and the kinetics of electron-transfer reactions. biologyinsights.comossila.com

The experimental setup for CV typically consists of a three-electrode system within an electrochemical cell containing the sample dissolved in a solvent with a supporting electrolyte. biologyinsights.com The key components are:

Working Electrode: An inert surface (e.g., glassy carbon, platinum, or gold) where the redox reaction of interest occurs. biologyinsights.com

Reference Electrode: Provides a stable and constant potential for accurate measurement (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE). biologyinsights.com

Counter (or Auxiliary) Electrode: Completes the electrical circuit. biologyinsights.com

For a derivative of this compound, specifically a this compound-substituted spirobiphenalenyl radical, cyclic voltammetry in a CH2Cl2 solution revealed specific redox events. The study identified two closely situated one-electron oxidation waves and two similar one-electron reduction processes.

| Process | Potential (V vs. SCE) |

|---|---|

| Oxidation 1 | 0.77 |

| Oxidation 2 | 0.94 |

| Reduction 1 | -1.43 |

| Reduction 2 | -1.56 |

Differential Pulse Voltammetry (DPV) is a highly sensitive and selective electrochemical technique that is often used for the analysis of organic and inorganic compounds. researchgate.netukessays.com In DPV, the potential is scanned with a series of small, constant amplitude pulses superimposed on a linearly increasing potential ramp. palmsens.comopenaccesspub.org The current is measured twice for each pulse: once just before the pulse and again at the end of the pulse. The difference between these two current measurements is then plotted against the potential. palmsens.comopenaccesspub.org

This differential measurement minimizes the contribution of the non-faradaic (charging) current, which enhances the signal-to-noise ratio and results in a peak-shaped voltammogram where the peak height is proportional to the concentration of the analyte. palmsens.com This method offers greater resolution than linear sweep voltammetry, allowing for the separation of signals from species with close oxidation potentials. openaccesspub.org

In the context of the this compound-substituted spirobiphenalenyl radical previously mentioned, DPV would be employed to obtain more clearly defined peaks for the observed oxidation and reduction processes, thereby improving the accuracy of quantitative measurements. The technique's ability to distinguish between closely spaced potentials (provided they are at least 50-100 mV apart) would be particularly advantageous for resolving the two oxidation and two reduction waves identified by CV. openaccesspub.org

| Typical DPV Parameter | Common Range |

|---|---|

| Pulse Amplitude | 5 - 250 mV ukessays.compalmsens.com |

| Pulse Width | 3 - 1000 ms (B15284909) ukessays.com |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of chemical compounds.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time. youtube.com It is primarily used to characterize the thermal stability and composition of materials. youtube.com In a typical TGA experiment, a sample is heated in a controlled atmosphere, and its mass is continuously recorded. The resulting TGA curve plots mass loss versus temperature, revealing information about decomposition temperatures, moisture content, and the presence of volatile components. For primary amines, TGA can be used to study their decomposition mechanisms. For instance, studies on related amine compounds show that the introduction of an amine group can influence the thermal stability of a molecule. researchgate.net The thermal decomposition of amine-functionalized compounds can be investigated by monitoring the mass loss at different temperatures, providing data on the onset temperature of decomposition. acs.org

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgyoutube.com DSC is used to detect and quantify physical transitions and chemical reactions that involve a change in enthalpy, such as melting, crystallization, and glass transitions. wikipedia.orgmalvernpanalytical.com The resulting DSC thermogram shows peaks or shifts in the baseline corresponding to these thermal events. youtube.com For example, the glass transition temperature (Tg) appears as a step-like change in the heat capacity, while melting is observed as an endothermic peak. wikipedia.org Studies on semi-aromatic polyamides containing a cyclohexane unit have utilized DSC to determine high glass transition temperatures (in the range of 224–265 °C) and initial degradation temperatures (445 to 450 °C), demonstrating the technique's utility in characterizing the thermal properties of cyclohexane-containing materials.

Computational Chemistry and Theoretical Modeling

Computational methods provide powerful tools for investigating the properties and behavior of molecules at an atomic level, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. scispace.commpg.de Instead of relying on the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy of a system is a unique functional of its electron density. mpg.de This approach offers a favorable balance between computational cost and accuracy, making it a widely used tool in chemistry. mdpi.com

DFT calculations can predict a variety of molecular properties, including:

Molecular geometries

Reaction energies and mechanisms

Spectroscopic properties scispace.com

For alkylamines, DFT has been successfully employed to predict pKa values, gas-phase basicities, and proton affinities. taylorfrancis.com A study utilizing the B3LYP functional with the 6-311++G(d,p) basis set demonstrated good agreement between computed and experimental pKa values for various primary, secondary, and tertiary amines. taylorfrancis.com Furthermore, DFT calculations have been used to explore the mechanisms of reactions involving amines, such as the iridium-catalyzed ortho C-H alkenylation of benzylamine (B48309), revealing details about reaction pathways and energy barriers. acs.org These applications highlight the potential of DFT to provide detailed insights into the electronic properties and reactivity of this compound.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information about the conformational dynamics and thermodynamic properties of a system. nih.gov This technique is particularly useful for understanding how molecules like this compound explore different shapes (conformations) and interact with their environment. nih.gov

MD simulations can be applied to:

Conformational Analysis: To identify the preferred three-dimensional structures of a molecule and the transitions between them. nih.gov

Interaction Studies: To model how a molecule interacts with other molecules, such as solvents or biological macromolecules. acs.org

Thermodynamic Properties: To calculate properties like solvation free energies.

For instance, accelerated molecular dynamics (aMD), an enhanced sampling technique, can be used to more efficiently explore the conformational space of complex systems and overcome high energy barriers between different states. nih.gov In studies of systems containing cyclohexane rings, Reactive Force Field Molecular Dynamics (ReaxFF-MD) has been used to investigate pyrolysis mechanisms at high temperatures, revealing how the cyclohexane structure influences decomposition pathways. This demonstrates the capability of MD simulations to model the dynamic behavior and reactivity of this compound under various conditions.

Prediction of Electronic Band Alignments and Quantum Confinement Effects in Materials

The electronic properties of materials are foundational to their application. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic band structure of materials, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For molecules like this compound, understanding the HOMO-LUMO gap is crucial as it indicates the molecule's kinetic stability and the energy required for electronic excitation.

While direct research on the electronic band alignments of materials composed solely of this compound is not extensively documented, studies on related cyclohexylamine derivatives provide valuable analogous data. For instance, DFT analysis of 2-(cyclohexylamino)ethanesulfonic acid, using the B3LYP functional with cc-pVDZ and 6-311++G(d,p) basis sets, has been employed to calculate the HOMO-LUMO energy gap. nih.gov Such calculations reveal the potential for charge transfer within the molecule, a key factor in its reactivity and electronic behavior. nih.gov

Table 1: Theoretical Computational Methods for Electronic Structure Analysis

| Computational Method | Basis Set | Properties Calculated | Related Application |

| Density Functional Theory (DFT) - B3LYP | cc-pVDZ, 6-311++G(d,p) | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) | 2-(cyclohexylamino)ethanesulfonic acid nih.gov |

| Hartree-Fock (HF) | cc-pVDZ | Thermodynamic properties, Atomic charges | 2-(cyclohexylamino)ethanesulfonic acid nih.gov |

Quantum confinement is a phenomenon observed when the size of a material is reduced to the nanoscale, leading to discrete energy levels and an altered band gap. arxiv.org This effect is significant in semiconductor nanocrystals and quantum dots. For a saturated molecule like this compound, quantum confinement effects would become relevant if it were incorporated into nanostructures, such as quantum dots or self-assembled monolayers. In such scenarios, the confinement of electrons would lead to a size-dependent evolution of its electronic and optical properties. However, specific experimental or computational studies detailing quantum confinement effects in materials based on this compound are currently limited in publicly available research.

Elucidation of Reaction Mechanisms and Transition States through Computational Studies

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. These calculations are vital for understanding reaction kinetics and for the rational design of synthetic routes.

The study of reaction mechanisms often involves locating the transition state on a potential energy surface, which represents the energy barrier that must be overcome for a reaction to proceed. Computational methods like DFT are frequently used to model these transition states. For reactions involving this compound, such as N-alkylation or acylation, computational studies could elucidate the step-by-step process of bond formation and cleavage.

While specific, detailed computational studies on the reaction mechanisms and transition states for reactions of this compound are not widely published, the methodologies for such investigations are well-established. For instance, the aminolysis of esters, a reaction type relevant to this compound, has been analyzed computationally for other systems. These studies often employ methods like GFN2-xTB and DLPNO-CCSD(T) to analyze reaction profiles, even for large molecular systems. chemrxiv.org Such approaches could be applied to understand the polymer-modifying reactions where this compound might act as a nucleophile.

Table 2: Computational Approaches for Reaction Mechanism and Transition State Analysis

| Computational Approach | Focus | Key Information Provided |

| Transition State Theory (TST) | Reaction Rates | Calculation of activation energy from the transition state structure. |

| Density Functional Theory (DFT) | Reaction Pathways | Geometry optimization of reactants, products, and transition states. |

| Intrinsic Reaction Coordinate (IRC) | Reaction Progress | Mapping the minimum energy path connecting reactants to products via the transition state. |

The application of these computational tools to this compound would provide a granular understanding of its reactivity. For example, in an N-H insertion reaction, DFT calculations could model the transition state, revealing the geometry and energy of the activated complex as the amine attacks a carbene intermediate. Although experimental work has noted the modest yields of such reactions with bulky amines like cyclohexylamine, detailed computational modeling would offer a precise explanation for this observation at the molecular level. acs.org

Structure Activity and Structure Property Relationship Sar/spr Studies

Correlation of Molecular Structure with Pharmacological and Biological Activities

The pharmacological and biological profiles of cyclohexanemethylamine derivatives are intricately linked to their molecular structure. Modifications to the cyclohexane (B81311) ring and the amino group can lead to a diverse range of biological activities, including antimicrobial and anticancer effects.

Research into a series of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives has highlighted the importance of the substitution pattern on the cyclohexane ring for antimycobacterial activity. researchgate.net These compounds, featuring amino groups at the 1,3-position of the cyclohexyl ring, were evaluated for their efficacy against Mycobacterium tuberculosis. researchgate.net The introduction of various substituents allows for the fine-tuning of lipophilicity and electronic properties, which are critical for cell penetration and interaction with biological targets. For instance, a derivative with a t-butyl group at the para position of a benzene (B151609) ring attached to the structure exhibited significant antimycobacterial potential. researchgate.net

Furthermore, the broader class of cyclohexane derivatives has been shown to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, antioxidant, and cytotoxic properties. researchgate.net The synthesis of 2-(p-hydroxyphenyl)cyclohexylamides and their subsequent reduction to the corresponding cyclic amines yielded compounds with notable analgesic and antidepressant activities. researchgate.net These findings underscore the role of the cyclohexane scaffold as a versatile platform for the development of new therapeutic agents. The specific arrangement of functional groups around the cyclohexane core is crucial in dictating the nature and potency of the biological response.

In the realm of anticancer research, a library of carbohydrate-cyclopamine conjugates, where cyclopamine (B1684311) contains a modified cyclohexane ring system, was synthesized to explore their activity. nih.gov This diversity-oriented approach led to the identification of a derivative with enhanced activity against lung cancer cells compared to the parent compound, cyclopamine. nih.gov This illustrates how strategic modifications to the core structure can significantly improve the therapeutic index of a molecule.

The following table summarizes the observed biological activities of various this compound derivatives, emphasizing the relationship between their structural features and pharmacological effects.

| Derivative Class | Structural Modification | Biological Activity | Reference |

| C-(3-aminomethyl-cyclohexyl)-methylamine derivatives | 1,3-disubstituted cyclohexane ring | Antimycobacterial | researchgate.net |

| 2-(p-hydroxyphenyl)cyclohexylamides and corresponding amines | p-hydroxyphenyl and amino groups on cyclohexane | Analgesic, Antidepressant | researchgate.net |

| Carbohydrate-cyclopamine conjugates | Carbohydrate motifs attached to a modified cyclohexane system | Anticancer (Lung) | nih.gov |

This body of research collectively demonstrates that the pharmacological profile of this compound derivatives can be systematically modulated by altering their molecular structure, offering a promising avenue for the discovery of new drugs.

Influence of Cyclohexane Ring Conformation and Substituent Position on Reactivity and Selectivity

The reactivity and selectivity of chemical reactions involving this compound and its derivatives are profoundly influenced by the conformation of the cyclohexane ring and the spatial arrangement of its substituents. The cyclohexane ring is not planar and primarily exists in a stable chair conformation to minimize angle and torsional strain. libretexts.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.orgfiveable.me

The energetic preference for substituents to occupy the more spacious equatorial position to avoid steric hindrance, known as 1,3-diaxial interactions, is a key determinant of conformational equilibrium and, consequently, chemical reactivity. libretexts.orgmsu.edu Larger substituents experience greater steric strain in the axial position, making the equatorial conformation significantly more stable. libretexts.org For example, in methylcyclohexane, the equatorial conformer is about 7.6 kJ/mol more stable than the axial conformer. libretexts.org This energy difference is even more pronounced for bulkier groups like a t-butyl group, which has a stability difference of about 21 kJ/mol between the equatorial and axial positions. libretexts.org

This conformational preference has significant implications for the stereochemical outcome of reactions. For instance, in the alkylation of enamines derived from 4-tert-butylcyclohexanone, the bulky tert-butyl group locks the ring in a conformation where it occupies an equatorial position. youtube.com The incoming electrophile preferentially attacks from the less hindered face of the double bond, leading to a high degree of stereoselectivity in the product. youtube.com

The stereochemistry of the starting material also dictates the reaction pathway in rearrangement reactions. For example, the deamination of trans-2-aminocyclohexanol with nitrous acid proceeds through the more stable trans-diequatorial conformer to yield cyclopentanecarbaldehyde. spcmc.ac.in Similarly, the pinacol-pinacolone type rearrangement of cyclohexane-1,2-diols is dependent on the stereochemistry of the diol, with the reaction course being controlled by stereoelectronic effects. spcmc.ac.in

Pyrolytic cis-elimination reactions in cyclohexyl systems also highlight the importance of substituent orientation. These reactions necessitate an axial-equatorial alignment of the eliminating groups for a concerted process to occur. spcmc.ac.in

The table below illustrates the influence of substituent position on the stability and reactivity of cyclohexane derivatives.

| Substituent | Position | Relative Stability | Impact on Reactivity | Reference |

| Methyl | Equatorial | More stable | Favors reactions that maintain this conformation | libretexts.org |

| Methyl | Axial | Less stable | Higher energy, less populated conformer | libretexts.org |

| tert-Butyl | Equatorial | Significantly more stable | Locks the ring conformation, directing incoming reagents | youtube.com |

| Amino and Hydroxyl (trans) | Diequatorial | More stable | Controls the pathway of rearrangement reactions | spcmc.ac.in |

Impact of N-Substitution on Catalytic Efficiency and Product Selectivity

The introduction of substituents on the nitrogen atom of this compound and related amine structures can have a profound impact on their application as ligands in catalysis, influencing both the efficiency and selectivity of the catalyzed reactions. These N-substituents can modulate the steric and electronic properties of the ligand, thereby affecting how it coordinates to a metal center and directs the outcome of a catalytic cycle.

In the field of asymmetric catalysis, N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands. The substituents on the nitrogen atoms of the NHC ring play a crucial role in creating a chiral environment around the metal catalyst. For instance, OH-functionalized NHCs adsorbed on palladium nanoparticles have been used for the α-arylation of 2-methyl-1-tetralone. nih.gov An NHC ligand with 2-hydroxy-1,2-diphenylethyl groups on both nitrogen atoms induced a significant enantiomeric excess (53% ee). nih.gov However, when only one nitrogen atom was functionalized with this chiral group, the enantioselectivity dropped to 18% ee, demonstrating the critical role of the N-substituent's structure in inducing chirality. nih.gov

The electronic nature of N-aryl substituents in imidazolylidene catalysts also affects their catalytic activity. Studies on the homoenolate addition to aryl aldehydes to form γ-butyrolactones have shown that the introduction of alkoxy groups on the ortho-N-aryl substituents can enhance the efficiency of the catalyst. researchgate.net This is attributed to the facilitation of the formation of the conjugated Breslow intermediate, a key step in the catalytic cycle. researchgate.net The steric features of these N-aryl substituents were found to influence the diastereoselectivity of the reaction. researchgate.net

The following table summarizes the effect of N-substitution on the performance of catalysts.

| Ligand Type | N-Substituent | Catalytic Reaction | Effect | Reference |

| OH-functionalized NHC on Pd NPs | Two 2-hydroxy-1,2-diphenylethyl groups | α-arylation of 2-methyl-1-tetralone | 53% enantiomeric excess | nih.gov |

| OH-functionalized NHC on Pd NPs | One 2-hydroxy-1,2-diphenylethyl group | α-arylation of 2-methyl-1-tetralone | 18% enantiomeric excess | nih.gov |

| Imidazolylidene catalyst | Pendant alkoxy groups on ortho-N-aryl | Homoenolate annulation | Increased catalyst efficiency | researchgate.net |

| Imidazolylidene catalyst | Various N-aryl groups | Homoenolate annulation | Influenced diastereoselectivity | researchgate.net |

These examples clearly illustrate that the rational design of N-substituents is a powerful strategy for tuning the performance of amine-based ligands in catalysis, enabling control over both the rate and the stereochemical outcome of chemical reactions.

Relationship between Molecular Architecture and Material Properties (e.g., Conductivity, Optical Properties, Environmental Stability)

The molecular architecture of compounds derived from this compound can be tailored to create materials with specific and tunable physical properties, such as electrical conductivity and optical characteristics. The arrangement of molecules in the solid state, governed by intermolecular interactions, is a key determinant of these macroscopic properties.

A notable example is the development of molecular conductors based on phenalenyl systems substituted with this compound. mdpi.com The electrical conductivity of these materials is highly dependent on the crystal packing and the intermolecular interactions between the radical units. A this compound-substituted phenalenyl-based radical exhibited a room-temperature conductivity of 2.4 × 10⁻³ S/cm. mdpi.com This value is influenced by the energy difference (ΔE) between the radical and its charged species, with lower ΔE values generally leading to higher conductivity. mdpi.com

The solid-state packing of these radical systems can lead to different electronic behaviors. For instance, shorter-chain analogs with ethyl and butyl substituents crystallized as face-to-face π-dimers and displayed conductivities of 0.01 and 0.02 S/cm, respectively. mdpi.com These dimeric systems can also exhibit bistability in their magnetic, electrical, and optical properties, undergoing phase transitions from paramagnetic to diamagnetic states with a corresponding increase in conductivity. mdpi.com

The optical properties of these materials are also linked to their molecular and electronic structure. The optical energy gap (Eg) of the this compound-substituted phenalenyl radical was found to be comparable to other spiro-biphenalenyl boron radicals. mdpi.com This gap is related to the activation energy of electrical conductivity, a characteristic feature of intrinsic semiconductors. mdpi.com

The table below presents the relationship between the molecular structure of phenalenyl-based radicals and their electrical conductivity.

| Substituent on Phenalenyl Radical | Crystal Packing | Room-Temperature Conductivity (σRT) | Reference |

| This compound | Crystalline | 2.4 × 10⁻³ S/cm | mdpi.com |

| Ethyl | Face-to-face π-dimers | 0.01 S/cm | mdpi.com |

| Butyl | Face-to-face π-dimers | 0.02 S/cm | mdpi.com |

These findings demonstrate that the strategic design of molecular architecture, including the choice of substituents like this compound, allows for the fine-tuning of the solid-state properties of organic materials, paving the way for their application in molecular electronics and functional materials.

Investigation of Stereochemical Effects on Chemical and Biological Processes

The stereochemistry of this compound derivatives plays a critical role in both their chemical reactivity and their interactions with biological systems. The three-dimensional arrangement of atoms in a molecule can significantly affect how it fits into the active site of an enzyme or a receptor, and how it participates in a chemical reaction.

The conformation of the cyclohexane ring and the orientation of its substituents are fundamental to understanding these stereochemical effects. As previously discussed, substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric strain. youtube.com This preference dictates the predominant conformation of the molecule and, therefore, its shape and how it presents its functional groups for interaction.

In biological contexts, the specific stereoisomer of a molecule can determine its pharmacological activity. For example, in a study of macrocyclic peptides with antimicrobial activity, the systematic replacement of L-amino acids with their D-isomers led to the identification of lead peptides with broad-spectrum activity against bacteria and fungi. chemrxiv.org These peptides exhibited membranolytic action, and their hemolytic activity and plasma stability were found to be dependent on their stereochemistry. chemrxiv.org This highlights how subtle changes in stereochemistry can have a profound impact on biological activity and selectivity.

In chemical reactions, the stereochemistry of the reactants can control the formation of products. The concept of "stereoelectronic effects" describes how the spatial arrangement of orbitals influences the course of a reaction. For instance, in certain cyclohexane derivatives, a concerted fragmentation reaction is possible only when the participating bonds have the correct antiperiplanar alignment, a condition dictated by the stereochemistry of the molecule. spcmc.ac.in The cis-isomer of a particular 1,4-disubstituted cyclohexane is stereoelectronically disposed for this fragmentation, while the trans-isomer is not. spcmc.ac.in

The following table provides examples of how stereochemistry influences chemical and biological outcomes.

| System | Stereochemical Feature | Process | Outcome | Reference |

| Macrocyclic peptides | L- vs. D-amino acid composition | Antimicrobial activity | Altered activity, selectivity, and stability | chemrxiv.org |

| 1,4-Disubstituted cyclohexane | cis-isomer (antiperiplanar alignment) | Concerted fragmentation | Fragmentation occurs | spcmc.ac.in |

| Substituted cyclohexane | Equatorial vs. Axial substituent | General reactivity | Equatorial position is sterically favored, influencing reaction pathways | youtube.com |

These examples underscore the importance of considering the three-dimensional structure of this compound derivatives when designing new molecules for specific applications, as stereochemistry is a key determinant of their function in both chemical and biological systems.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Catalytic Systems